molecular formula C9H18N2O B1421920 4-propyltetrahydro-2H-pyran-4-carboximidamide CAS No. 1255147-43-3

4-propyltetrahydro-2H-pyran-4-carboximidamide

Cat. No. B1421920
CAS RN: 1255147-43-3
M. Wt: 170.25 g/mol
InChI Key: RWSJXXQNSSBQCP-UHFFFAOYSA-N
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Description

4-Propyltetrahydro-2H-pyran-4-carboximidamide is a chemical compound with the empirical formula C9H18N2O . It has a molecular weight of 170.25 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is NC(C1(CCC)CCOCC1)=N . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C9H18N2O, and it has a molecular weight of 170.25 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Transformations : 4-Propyltetrahydro-2H-pyran-4-carboximidamide derivatives have been synthesized and subjected to various chemical transformations. For instance, removal of ethoxycarbonyl groups and reduction with lithium aluminum hydride led to the formation of secondary amines and amides from related compounds (Arutyunyan et al., 2018).

Catalysis and Isomerization Studies

  • Isomerization and Catalysis : Studies have explored the isomerization of related compounds using catalysts like ruthenium trichloride-triphenylphosphine, leading to various rearranged products under controlled conditions (D'silva et al., 1974).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : Novel methods for synthesizing derivatives of this compound have been developed. An example includes a convenient ultrasound-mediated condensation method, offering advantages like simplicity and higher yields (Wang et al., 2011).

Biologically Active Derivatives

  • Biological Activity of Derivatives : Research on derivatives of this compound has shown potential biological activities. For instance, certain derivatives have been prepared with potential applications in biological studies (Chang et al., 2006).

Applications in Drug Synthesis

  • Drug Synthesis Applications : Some derivatives have been synthesized as part of the development of antiplasmin drugs, indicating potential applications in medicinal chemistry (Isoda et al., 1980).

Advanced Organic Synthesis

  • Advanced Synthesis Techniques : Advanced organic synthesis methods involving this compound have been studied, showcasing the compound's versatility in chemical synthesis (Sheverdov et al., 2013).

Pharmaceutical Research

  • Pharmaceutical Research Applications : The compound and its derivatives have found applications in the synthesis of pharmaceuticals, such as in the development of selective brain-penetrant inhibitors for cognitive disorders (Verhoest et al., 2012).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 11, which refers to combustible solids . The flash point is not applicable .

properties

IUPAC Name

4-propyloxane-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSJXXQNSSBQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCOCC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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